2,4-Dimethylazulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethylazulene is an aromatic hydrocarbon that belongs to the azulene family Azulenes are known for their deep blue color, which is quite unusual for small unsaturated aromatic compounds The unique structure of azulenes, including this compound, results from the fusion of cyclopentadiene and cycloheptatriene rings, forming a 10 π-electron system
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethylazulene can be synthesized through several methods. One common approach involves the dehydrogenation and dehydration of bicyclic sesquiterpenoid alcohols found in natural oils. Another method includes the conversion of 4-isopropyltropolone to 3-acetyl-5-isopropyl-8-methyl-2H-cyclohepta[b]furan-2-one, followed by the application of azulene synthesis to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of azulene derivatives from natural sources such as essential oils. The process includes steam distillation, followed by chemical modifications to introduce the desired methyl groups .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylazulene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Catalytic hydrogenation can reduce this compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst
Substitution: Aluminum chloride (AlCl3) as a catalyst for Friedel-Crafts reactions
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Dihydro or tetrahydro derivatives
Substitution: Alkylated or acylated azulenes
Scientific Research Applications
2,4-Dimethylazulene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex azulene derivatives, which are valuable in studying aromaticity and electronic properties.
Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.
Medicine: Azulene compounds, including this compound, are explored for their potential in treating peptic ulcers, leukemia, and diabetes.
Industry: Utilized in the development of optoelectronic devices due to their unique electronic properties.
Mechanism of Action
The mechanism of action of 2,4-Dimethylazulene involves its interaction with various biological pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a crucial role in the biosynthesis of prostaglandins, mediators of inflammation . Additionally, the compound’s unique electronic structure allows it to interact with cellular membranes and proteins, exerting its effects through multiple pathways.
Comparison with Similar Compounds
Guaiazulene: 1,4-Dimethyl-7-isopropylazulene, known for its anti-inflammatory and antimicrobial properties.
Chamazulene: Found in chamomile oil, known for its anti-inflammatory effects.
Vetivazulene: 4,8-Dimethyl-2-isopropylazulene, found in vetiver oil, used in perfumery and aromatherapy.
Uniqueness: 2,4-Dimethylazulene stands out due to its specific substitution pattern, which imparts unique electronic properties and reactivity. Its deep blue color and stability make it a valuable compound for various applications, from scientific research to industrial uses.
Properties
CAS No. |
556826-35-8 |
---|---|
Molecular Formula |
C12H12 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2,4-dimethylazulene |
InChI |
InChI=1S/C12H12/c1-9-7-11-6-4-3-5-10(2)12(11)8-9/h3-8H,1-2H3 |
InChI Key |
RMUYNPJYBVUSOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C2C1=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.